N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methylthiophene-2-carboxamide
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Overview
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methylthiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methylthiophene-2-carboxamide typically involves multiple steps:
Formation of the oxan-4-yl intermediate: This step involves the reaction of a suitable precursor with tetrahydropyran to form the oxan-4-yl group.
Introduction of the phenylethyl group: This step involves the reaction of the oxan-4-yl intermediate with a phenylethyl halide under basic conditions to form the 2-phenylethyl group.
Formation of the thiophene ring: This step involves the cyclization of a suitable precursor to form the thiophene ring.
Introduction of the carboxamide group: This step involves the reaction of the thiophene intermediate with a suitable amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Common techniques include:
Catalytic hydrogenation: Used to reduce intermediates and form the desired product.
Column chromatography: Used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced species.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced species.
Substitution: Various substituted derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of various signaling pathways.
Modulating enzyme activity: The compound may interact with specific enzymes, leading to changes in their activity and subsequent effects on cellular processes.
Comparison with Similar Compounds
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:
N-hydroxy-2-(oxan-4-yloxy)ethanimidamide: This compound shares a similar oxan-4-yl group but differs in its overall structure and functional groups.
2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid: This compound shares a similar oxan-2-yl group but differs in its aromatic ring and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-11-17(24-12-14)18(21)20-13-19(22,15-5-3-2-4-6-15)16-7-9-23-10-8-16/h2-6,11-12,16,22H,7-10,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLMKYLIPJMHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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